VHL ligand 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VHL ligand 7 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by recruiting substrates such as hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
Métodos De Preparación
The synthesis of VHL ligand 7 involves several steps, including the use of hydroxyproline as a key component. One common synthetic route includes the C–H arylation of 4-methylthiazole, followed by amidation and deprotection steps . The reaction conditions often involve the use of palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr . Industrial production methods have scaled up these processes to produce this compound in multigram quantities with yields ranging from 56% to 61% .
Análisis De Reacciones Químicas
VHL ligand 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halides and nucleophiles under basic or acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
VHL ligand 7 has a wide range of scientific research applications:
Mecanismo De Acción
VHL ligand 7 exerts its effects by binding to the VHL protein, which is part of the Cullin-2 RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include hypoxia-inducible factors, which are key regulators of cellular response to low oxygen levels .
Comparación Con Compuestos Similares
VHL ligand 7 is unique compared to other similar compounds due to its high binding affinity and specificity for the VHL protein. Similar compounds include:
VH032: Another VHL ligand used in PROTAC development.
CM11: A bivalent small-molecule dimerizer of the VHL E3 ubiquitin ligase.
VH298: A potent VHL inhibitor with enhanced cell permeability. These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and applications .
Propiedades
Fórmula molecular |
C27H34N4O5S |
---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
1-[3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33) |
Clave InChI |
UGJHKPQUMUDIQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.